molecular formula C19H18ClN3OS B2870220 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide CAS No. 897456-65-4

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide

Cat. No.: B2870220
CAS No.: 897456-65-4
M. Wt: 371.88
InChI Key: WDVHNNUPWLODHM-UHFFFAOYSA-N
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Description

N-(2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide is a synthetic organic compound designed for research applications. This molecule features a benzamide moiety linked via a thioethyl chain to a 5-(4-chlorophenyl)-1H-imidazole core, a structure associated with diverse biological activities. Compounds containing imidazole and benzamide pharmacophores are of significant interest in medicinal chemistry due to their ability to interact with various biological targets. Potential Research Applications and Value This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Based on its structural features, it holds potential for investigation in several scientific areas. The imidazole ring is a key scaffold in many bioactive molecules, and its derivatives are frequently explored for antiproliferative activity against various cancer cell lines . The specific substitution pattern, including the 4-chlorophenyl group, is similar to structures known to inhibit tubulin polymerization, a key mechanism for anticancer agents . Furthermore, thioether-linked imidazole derivatives have been studied for their antimicrobial and antioxidant properties , making them candidates for microbiological research . Handling and Safety This product is strictly for laboratory research use. It is not for human or veterinary use. Researchers should handle the material with appropriate personal protective equipment and in accordance with their institution's safety guidelines. Please refer to the safety data sheet for detailed hazard information.

Properties

IUPAC Name

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-4-2-3-5-16(13)18(24)21-10-11-25-19-22-12-17(23-19)14-6-8-15(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVHNNUPWLODHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Imidazole-Based Derivatives

  • Compound W1 (): 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide Structural Differences: Replaces the 4-chlorophenyl group with a benzimidazole-thioacetamido chain and a nitro-substituted benzamide. Activity: Exhibits antimicrobial and anticancer activity, suggesting that imidazole-thioether derivatives are promising scaffolds for therapeutic development .
  • Compound 9 () : 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

    • Structural Differences : Substitutes 4-chlorophenyl with 4-fluorophenyl and introduces a thiazole-acetamide group.
    • Impact : Fluorine’s electronegativity may improve membrane permeability, while the thiazole moiety could enhance binding to enzymes like cyclooxygenase (COX1/2) .

Thiadiazole-Benzamide Hybrids

  • Compound 8a () : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide
    • Structural Differences : Replaces the imidazole core with a thiadiazole ring and incorporates acetylpyridine.
    • Impact : The pyridine-thiadiazole system may confer stronger π-π stacking interactions in enzyme active sites, as evidenced by its high melting point (290°C) and stability .

Physicochemical and Spectral Properties

Table 1: Comparative Data for Key Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) IR (C=O, cm⁻¹) Yield (%)
Target Compound C₁₉H₁₈ClN₃OS 379.88 Not reported ~1670–1700* Not reported
W1 () C₂₂H₁₆N₄O₅S 464.45 Not reported 1606 Not reported
Compound 8a () C₂₃H₁₈N₄O₂S 414.49 290 1679, 1605 80
Compound 9 () C₂₀H₁₆FN₃O₂S₂ 429.49 Not reported Not reported Not reported

*Inferred from benzamide derivatives in and .

  • Spectral Trends :
    • The target compound’s benzamide carbonyl IR stretch is expected at ~1670–1700 cm⁻¹, consistent with analogues like 8a (1679 cm⁻¹) .
    • NMR shifts for the 4-chlorophenyl group would resemble those of 4-fluorophenyl in Compound 9 (e.g., aromatic protons at δ 7.36–7.72 ppm in DMSO-d₆) .

Preparation Methods

Cyclocondensation of 4-Chlorobenzaldehyde with Thiourea

The Debus-Radziszewski reaction is a classical method for imidazole synthesis. Here, 4-chlorobenzaldehyde reacts with thiourea and ammonium acetate in acetic acid under reflux to yield the imidazole-2-thiol derivative.

Reaction Conditions :

  • 4-Chlorobenzaldehyde (1.0 equiv), thiourea (1.2 equiv), ammonium acetate (2.0 equiv) in glacial acetic acid.
  • Reflux at 120°C for 6–8 hours.
  • Yield: ~75–80%.

The product is purified via recrystallization from ethanol, confirmed by ¹H NMR (DMSO-d₆): δ 7.45–8.10 (m, 4H, Ar-H), 13.20 (s, 1H, SH).

Thioether Formation: Alkylation of Imidazole-2-Thiol

Nucleophilic Substitution with 2-Bromoethylamine Hydrobromide

The thiol group undergoes alkylation with 2-bromoethylamine hydrobromide in basic conditions to form 2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethylamine .

Procedure :

  • Dissolve 5-(4-chlorophenyl)-1H-imidazole-2-thiol (1.0 equiv) in dry DMF.
  • Add 2-bromoethylamine hydrobromide (1.5 equiv) and K₂CO₃ (2.0 equiv).
  • Stir at 60°C for 12 hours under nitrogen.
  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
  • Yield: ~65–70%.

Characterization :

  • ESI-MS : m/z 284.1 [M+H]⁺.
  • ¹H NMR (CDCl₃): δ 2.80 (t, 2H, -SCH₂CH₂NH₂), 3.25 (t, 2H, -SCH₂CH₂NH₂), 7.40–8.05 (m, 4H, Ar-H).

Amide Bond Formation: Coupling with 2-Methylbenzoic Acid

Carbodiimide-Mediated Coupling

The terminal amine is acylated with 2-methylbenzoyl chloride using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane.

Protocol :

  • Dissolve 2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethylamine (1.0 equiv) and 2-methylbenzoic acid (1.2 equiv) in anhydrous DCM.
  • Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv).
  • Stir at room temperature for 24 hours.
  • Wash with 5% HCl, dry over Na₂SO₄, and purify via recrystallization (ethanol/water).
  • Yield: ~85–90%.

Analytical Data :

  • Mp : 198–200°C.
  • ¹³C NMR (DMSO-d₆): δ 21.5 (CH₃), 35.8 (-SCH₂CH₂-), 127.1–138.9 (Ar-C), 167.2 (C=O).

Alternative Synthetic Routes

One-Pot Tandem Cyclization and Alkylation

A patent-derived method employs Cu(OTf)₂ -catalyzed imine C–H functionalization to assemble the imidazole and thioether moieties simultaneously.

Steps :

  • React 4-chlorophenylglyoxal with 2-aminoethanethiol in the presence of Cu(OTf)₂ (10 mol%) in MeCN at 80°C.
  • Add 2-methylbenzoyl chloride directly to the reaction mixture.
  • Isolate the product via filtration.
  • Yield: ~70%.

Critical Analysis of Methodologies

Method Advantages Limitations
Debus-Radziszewski High atom economy, scalable Requires harsh acidic conditions
Carbodiimide coupling Mild conditions, high regioselectivity Costly reagents, sensitivity to moisture
Cu(OTf)₂ catalysis One-pot synthesis, reduced steps Limited substrate scope, moderate yields

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